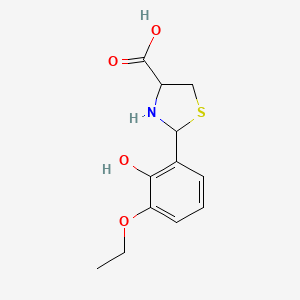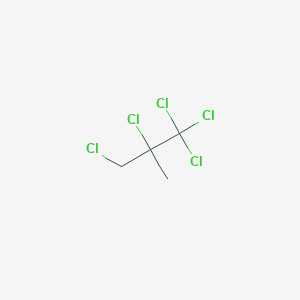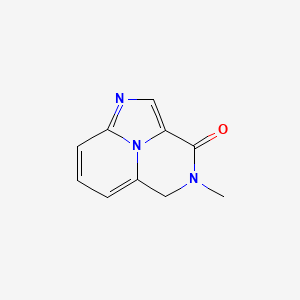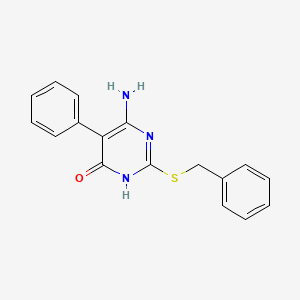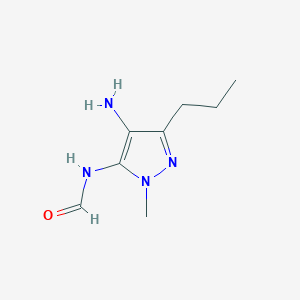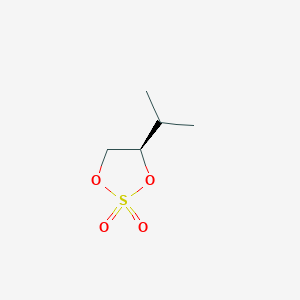
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide is an organic compound with the molecular formula C5H10O4S It is a member of the dioxathiolane family, characterized by a five-membered ring containing sulfur and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable alcohol with sulfur dioxide and an oxidizing agent. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the dioxathiolane ring. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow microreactor technology. This method offers several advantages, including efficient heat transfer, precise control of reaction parameters, and scalability. The use of microreactors allows for the continuous production of the compound with high yield and purity, making it suitable for large-scale applications .
化学反应分析
Types of Reactions
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and oxygen atoms in the dioxathiolane ring, which can participate in electron transfer processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature and pH conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides. Substitution reactions can lead to the formation of various derivatives with different functional groups .
科学研究应用
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein interactions.
Industry: In industrial processes, the compound is used as a catalyst or reagent in various chemical reactions.
作用机制
The mechanism of action of (4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in chemical reactions. It can also form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are mediated by the sulfur and oxygen atoms in the dioxathiolane ring, which play a crucial role in the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide: This compound is structurally similar to (4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide, with a methyl group instead of a propan-2-yl group.
1,2,4-benzothiadiazine-1,1-dioxide: This compound contains a similar dioxathiolane ring but with additional aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and stability. The presence of the propan-2-yl group enhances its solubility and interaction with other molecules, making it a versatile compound for various applications in research and industry .
属性
分子式 |
C5H10O4S |
|---|---|
分子量 |
166.20 g/mol |
IUPAC 名称 |
(4R)-4-propan-2-yl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-4(2)5-3-8-10(6,7)9-5/h4-5H,3H2,1-2H3/t5-/m0/s1 |
InChI 键 |
OAMCJAGOJYKLRZ-YFKPBYRVSA-N |
手性 SMILES |
CC(C)[C@@H]1COS(=O)(=O)O1 |
规范 SMILES |
CC(C)C1COS(=O)(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)
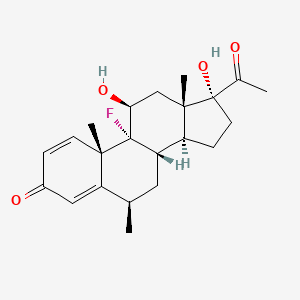
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
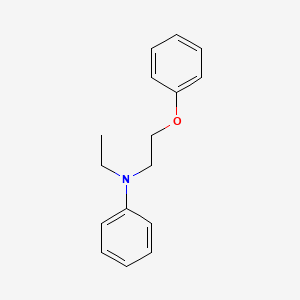
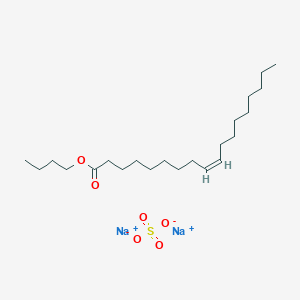
![2-[2,6-dichloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13824232.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B13824239.png)
![2-chloro-N'-[(E)-(2-methylindol-3-ylidene)methyl]benzohydrazide](/img/structure/B13824247.png)
![Methyl 3-(2-amino-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13824248.png)
